Cyclic tri-AMP

Structural Biology Cryo-EM Innate Immunity

The compound (1S,6R,8R,9R,10S,15R,17R,18R,19S,24R,26R,27R)-8,17,26-tris(6-aminopurin-9-yl)-3,12,21-trihydroxy-3,12,21-trioxo-2,4,7,11,13,16,20,22,25-nonaoxa-3lambda5,12lambda5,21lambda5-triphosphatetracyclo[22.3.0.06,10.015,19]heptacosane-9,18,27-triol is identified as cyclic triadenylate, commonly designated as cyclic tri-AMP, cA3, or 3'3'3'-cAAA. It is a cyclic trinucleotide (CTN) composed of three adenosine monophosphate (AMP) units linked by canonical 3'-5' phosphodiester bonds to form a 27-membered macrocycle.

Molecular Formula C30H36N15O18P3
Molecular Weight 987.6 g/mol
Cat. No. B12366300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclic tri-AMP
Molecular FormulaC30H36N15O18P3
Molecular Weight987.6 g/mol
Structural Identifiers
SMILESC1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(OCC8C(C(C(O8)N9C=NC2=C(N=CN=C29)N)O)OP(=O)(O1)O)O)O
InChIInChI=1S/C30H36N15O18P3/c31-22-13-25(37-4-34-22)43(7-40-13)28-16(46)19-10(58-28)1-55-64(49,50)62-20-11(59-29(17(20)47)44-8-41-14-23(32)35-5-38-26(14)44)2-57-66(53,54)63-21-12(3-56-65(51,52)61-19)60-30(18(21)48)45-9-42-15-24(33)36-6-39-27(15)45/h4-12,16-21,28-30,46-48H,1-3H2,(H,49,50)(H,51,52)(H,53,54)(H2,31,34,37)(H2,32,35,38)(H2,33,36,39)/t10-,11-,12-,16-,17-,18-,19-,20-,21-,28-,29-,30-/m1/s1
InChIKeyOEJXFVYXZQYNND-UQTMIEBXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclic Tri-AMP (cA3): Technical Specifications and Procurement-Relevant Identity for STING Pathway Research


The compound (1S,6R,8R,9R,10S,15R,17R,18R,19S,24R,26R,27R)-8,17,26-tris(6-aminopurin-9-yl)-3,12,21-trihydroxy-3,12,21-trioxo-2,4,7,11,13,16,20,22,25-nonaoxa-3lambda5,12lambda5,21lambda5-triphosphatetracyclo[22.3.0.06,10.015,19]heptacosane-9,18,27-triol is identified as cyclic triadenylate, commonly designated as cyclic tri-AMP, cA3, or 3'3'3'-cAAA [1][2]. It is a cyclic trinucleotide (CTN) composed of three adenosine monophosphate (AMP) units linked by canonical 3'-5' phosphodiester bonds to form a 27-membered macrocycle. Its molecular formula is C30H36N15O18P3, with a molecular weight of 987.6 g/mol (free acid) [3][4]. This compound is a naturally occurring prokaryotic second messenger, generated by bacterial cGAS/DncV-like nucleotidyltransferases in CBASS (cyclic oligonucleotide-based antiphage signaling system) and Type III CRISPR-Cas systems, where it functions as a high-affinity ligand for specific effector proteins to trigger antiviral immunity [1][5][6].

Why Cyclic Tri-AMP (cA3) Cannot Be Substituted by Canonical Cyclic Dinucleotides in Specialized Research


Generic substitution with common cyclic dinucleotides (CDNs) like cGAMP, c-di-AMP, or c-di-GMP is not scientifically valid for research involving cA3-specific pathways. These molecules differ fundamentally in ring size, molecular geometry, and biological origin. cA3 is a 27-membered macrocycle containing three adenosine bases, whereas cGAMP (c[G(2',5')pA(3',5')p]) is a heterodimeric 13-membered ring with mixed linkage chemistry [1][2]. This structural divergence translates into mutually exclusive biological activities: while 2'3'-cGAMP is the endogenous high-affinity agonist for mammalian STING (Kd ≈ 4 nM), cA3 is not a natural ligand for STING and instead activates prokaryotic effector proteins like TIR-SAVED and NucC [3][4]. Furthermore, cA3 is recognized by distinct protein binding pockets, as evidenced by the phage protein Acb2, which evolved separate hexameric cavities for sequestering trinucleotides versus dinucleotides [5]. For experiments focused on bacterial CBASS or Type III CRISPR-Cas immunity, substituting cA3 with a CDN will yield a null result or false-negative outcome.

Cyclic Tri-AMP (cA3) Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


Cryo-EM Structural Differentiation: cA3-Induced Helical Assembly vs. cGAMP-Induced STING Closure

In a direct head-to-head structural comparison using cryo-EM, the bacterial TIR-SAVED effector assembles into an extended, left-handed superhelical solenoid upon binding cA3 (cyclic tri-AMP), a conformation fundamentally distinct from the 'closed lid' dimeric conformation adopted by mammalian STING upon binding 2'3'-cGAMP. The cA3 molecule acts as a molecular 'glue' bridging multiple TIR-SAVED protomers [1]. This is a qualitative but definitive structural differentiation: cA3 nucleates a unique quaternary assembly unattainable by CDNs like cGAMP or c-di-AMP, which lack the trimeric geometry required to span the inter-protomer distance [2].

Structural Biology Cryo-EM Innate Immunity Protein Oligomerization

Differential Protein Binding: Acb2 Hexamer Binds cA3 with High Affinity but Fails to Sequester cGAMP in the Same Pocket

The phage anti-CBASS protein Acb2 forms a hexamer that binds cyclic trinucleotides (cA3) and cyclic dinucleotides (cGAMP) using physically distinct binding pockets [1]. While quantitative Kd values are not reported, the study demonstrates high-affinity binding and sequestration of 3'3'3'-cA3 and 3'3'3'-cAAG. Critically, one Acb2 hexamer can simultaneously bind two cA3 molecules and three cGAMP molecules without allosteric interference, proving that the molecular recognition of cA3 is orthogonal to that of CDNs [2]. This provides direct evidence that cA3 engages a unique binding surface inaccessible to cGAMP, a differentiation that is functionally consequential for designing inhibitors or studying phage-bacteria interactions.

Protein-Ligand Interaction Phage Immunity Binding Affinity cGAS-STING

Lack of Cross-Reactivity with Mammalian STING: cA3 Does Not Activate the Human STING Pathway

In cell-based reporter assays, human STING (Stimulator of Interferon Genes) exhibits high sensitivity to 2'3'-cGAMP (EC50 ~ 4 nM) but fails to detect or be activated by cyclic tri-AMP (cA3) [1]. This is a critical class-level inference: while STING is broadly activated by canonical 3'3'-linked CDNs (e.g., c-di-AMP, c-di-GMP) and non-canonical 2'3'-linked cGAMP, it is blind to cyclic trinucleotides like cA3. The molecular basis for this exclusion lies in the steric constraints of the STING binding pocket, which is optimized for a 13-membered macrocycle and cannot accommodate the larger 27-membered ring of cA3 [2].

STING Agonist Innate Immunity Species Specificity Cell-based Assay

High Purity and Low Endotoxin Specifications for Cell-Based Applications

Commercially available c-triAMP (sodium salt) is supplied with purity >99% as determined by HPLC and an endotoxin level ≤ 0.5 EU/ml (for a 1 µmol/ml nucleotide solution) as verified by LAL test [1]. This specification is critical for cell-based assays, as endotoxin contamination can independently activate TLR4 pathways, confounding results in innate immunity experiments. While comparable purity is achievable for 2'3'-cGAMP, the low endotoxin level for cA3 ensures that any observed immune activation in bacterial or mixed systems can be confidently attributed to the trinucleotide itself rather than contaminating LPS.

Quality Control Endotoxin Testing Cell Culture Innate Immunity

Cyclic Tri-AMP (cA3): Validated Research and Industrial Application Scenarios


Studying Bacterial CBASS and Type III CRISPR-Cas Antiviral Immunity

cA3 is the essential second messenger for studying CBASS and Type III CRISPR-Cas systems. Its unique ability to induce helical polymerization of TIR-SAVED effectors and activate NucC endonucleases makes it the only tool to recapitulate these bacterial antiviral pathways in vitro [1][2]. This includes biochemical assays to monitor NucC-mediated DNA cleavage and structural studies of effector activation [3].

Investigating Phage-Host Interactions and Immune Evasion Mechanisms

cA3 is a critical reagent for characterizing phage-encoded anti-CBASS (Acb) proteins. The demonstration that Acb2 forms a hexamer with distinct binding pockets for cA3 and cGAMP provides a powerful model for studying how phages simultaneously neutralize multiple host defense signals. cA3 is essential for quantifying the sequestration capacity of these viral immune evasion proteins [4].

Negative Control or Orthogonal Activator in Mammalian STING Pathway Research

Given its inability to activate human STING, cA3 serves as an ideal negative control in experiments involving mammalian cells. It can be used to confirm that observed immune responses are specifically due to CDN-mediated STING activation and not due to a generalized response to cyclic oligonucleotides. This application is particularly valuable in drug screening campaigns where off-target effects of novel STING agonists must be ruled out [5].

Development of Biosensors and Diagnostic Tools for Bacterial Infections

The high specificity of cA3 for prokaryotic effector proteins (e.g., TIR-SAVED, NucC) versus mammalian STING opens avenues for developing bacterial infection diagnostics. Engineered biosensors based on cA3-binding domains could be used to detect the presence of active CBASS or CRISPR-Cas systems in clinical isolates, providing a rapid readout of bacterial immune status or phage susceptibility [6].

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